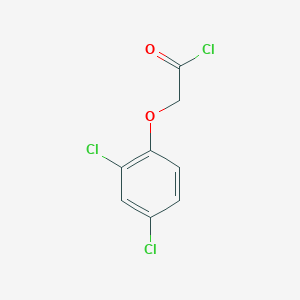

(2,4-Dichlorophenoxy)acetyl chloride

Overview

Description

(2,4-Dichlorophenoxy)acetyl chloride: is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of (2,4-dichlorophenoxy)acetic acid and is used as an intermediate in the synthesis of various chemical compounds, including herbicides and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,4-Dichlorophenoxy)acetyl chloride can be synthesized by reacting (2,4-dichlorophenoxy)acetic acid with phosphorus pentachloride. The reaction is typically carried out by heating the mixture for about 45 minutes . Another method involves refluxing this compound with 3′-aminoacetophenone in acetone using pyridine as a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dichlorophenoxy)acetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: It can hydrolyze to form (2,4-dichlorophenoxy)acetic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, which react with this compound to form amides and esters, respectively.

Hydrolysis Conditions: Typically involves water or aqueous solutions under acidic or basic conditions.

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

(2,4-Dichlorophenoxy)acetic acid: Formed by hydrolysis.

Scientific Research Applications

Herbicide Development

(2,4-Dichlorophenoxy)acetyl chloride is primarily utilized in the synthesis of herbicides. It serves as an intermediate in the production of various formulations that target broadleaf weeds while sparing grasses. The compound's ability to mimic the natural plant hormone auxin allows for selective weed control.

- Case Study : A study demonstrated that formulations containing this compound effectively controlled broadleaf weeds in cereal crops without harming the grass species present in the fields. This selectivity is crucial for maintaining crop yields and managing weed resistance.

Plant Cell Culture

In plant biology, this compound is used as a growth regulator in plant tissue culture. It promotes cell division and differentiation, making it essential for callus induction and regeneration protocols.

- Application : Researchers have successfully utilized this compound in various plant species to enhance regeneration rates and improve tissue culture efficiency.

Synthesis of Biologically Active Compounds

The compound is also employed in the synthesis of other biologically active molecules. Its reactive acyl chloride group can form amides and esters with various nucleophiles, leading to new compounds with potential therapeutic applications.

- Example : A series of derivatives synthesized from this compound exhibited promising antibacterial activity against several strains of bacteria, suggesting potential uses in pharmaceutical development.

Aquatic Weed Control

This compound is effective in controlling aquatic weeds that can disrupt ecosystems and hinder recreational activities such as boating and fishing. Its application helps maintain water quality and biodiversity.

- Data Table : Registered Uses for Aquatic Applications

| Application Area | Target Weeds |

|---|---|

| Lakes | Water lilies, cattails |

| Ponds | Algae, duckweed |

| Irrigation Canals | Various broadleaf weeds |

Forestry Management

In forestry, this compound is used for managing unwanted brush and promoting the growth of desirable tree species. It supports sustainable forestry practices by controlling invasive species without harming established trees.

- Case Study : A forestry management program utilized this compound to selectively eliminate invasive shrubs while preserving native tree populations, demonstrating its effectiveness in ecological restoration efforts.

Mechanism of Action

The mechanism of action of (2,4-dichlorophenoxy)acetyl chloride involves its reactivity with nucleophiles, leading to the formation of substituted products. In biological systems, its derivatives, such as (2,4-dichlorophenoxy)acetic acid, act as synthetic auxins, inducing uncontrolled growth and eventually death in susceptible plants .

Comparison with Similar Compounds

(2,4-Dichlorophenoxy)acetic acid: A herbicide that acts as a synthetic auxin.

(2,4-Dichlorophenoxy)acetamide: Used in the synthesis of biologically active compounds.

Uniqueness: (2,4-Dichlorophenoxy)acetyl chloride is unique due to its reactivity and versatility as an intermediate in the synthesis of various chemical compounds. Its ability to form a wide range of substituted products makes it valuable in both research and industrial applications.

Biological Activity

(2,4-Dichlorophenoxy)acetyl chloride, a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is an important chemical compound used primarily as a herbicide. Its biological activity is significant due to its effects on various biological systems, including plants and mammals. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

This compound is an acyl chloride that acts as a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth in broadleaf plants. The compound disrupts normal plant growth processes by causing abnormal cell division and elongation, ultimately resulting in plant death.

Mechanisms of Toxicity

The toxicity mechanisms of this compound can be categorized as follows:

- Genotoxicity : Studies indicate that 2,4-D can induce genotoxic effects in various organisms. For instance, exposure to certain concentrations has shown increased mitotic index (MI) at lower doses but decreased MI at higher concentrations due to cytotoxic effects .

- Oxidative Stress : The compound generates reactive oxygen species (ROS), leading to oxidative stress. This stress can cause lipid peroxidation and mitochondrial damage, contributing to cell apoptosis .

- Acetylcholinesterase Inhibition : Research has demonstrated that 2,4-D reduces acetylcholinesterase activity in mammalian muscle tissues. This inhibition can lead to neuromuscular dysfunction and myopathy .

Toxicological Studies

Several studies have investigated the toxicological effects of this compound on various animal models:

Case Studies

- Case of Acute Poisoning : A 65-year-old male ingested 50 mL of a 2,4-D herbicide with suicidal intent. Initial treatment for organophosphate poisoning was ineffective due to misdiagnosis. The patient exhibited severe muscle damage and required supportive care but ultimately succumbed to complications .

- Hepatotoxicity Investigation : Another study highlighted the hepatotoxic effects of 2,4-D exposure in rats, revealing significant alterations in liver function markers and oxidative stress indicators after prolonged exposure .

Environmental and Health Implications

The widespread use of this compound in agriculture raises concerns about its environmental impact and potential health risks:

- Water Contamination : Residues from agricultural applications have been detected in water sources, prompting studies on the ecological consequences and long-term health effects on humans exposed through drinking water .

- Public Health Risks : Reports indicate that cases of poisoning are often misdiagnosed due to symptom overlap with other toxic agents like organophosphates. This misdiagnosis can lead to inappropriate treatment and increased morbidity .

Q & A

Q. Basic: What are the recommended methods for synthesizing (2,4-Dichlorophenoxy)acetyl chloride in a laboratory setting?

While no direct synthesis protocol for this compound is provided in the evidence, analogous procedures for related compounds suggest using chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride) to convert carboxylic acid precursors to acyl chlorides. For example, the synthesis of 2,4-dichlorophenoxy acetate involves refluxing 2,4-dichlorobenzoic acid with methanol and sulfuric acid, followed by purification . For the acetyl chloride derivative, a similar approach with thionyl chloride under anhydrous conditions is typical. Ensure rigorous drying of reagents and solvents, and monitor reaction completion via thin-layer chromatography (TLC) or NMR.

Q. Basic: How can researchers ensure safe handling and storage of this compound?

Key safety measures include:

- Incompatibility Avoidance : Store away from oxidizing agents (e.g., peroxides, chlorates) and metals in the presence of moisture, as these can trigger hazardous reactions .

- Storage : Use tightly sealed containers in cool, well-ventilated areas to prevent hydrolysis or decomposition .

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation of vapors.

Q. Basic: What analytical techniques are effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm structural integrity by identifying aromatic protons (δ 6.8–7.5 ppm) and the acetyl chloride carbonyl (δ ~170 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect characteristic C=O stretching (~1800 cm) and C-Cl bonds (~750 cm) .

Q. Advanced: How does solvent choice impact the stability and reactivity of this compound?

Studies on structurally similar compounds (e.g., oxadiazole derivatives) show that solvent polarity and proticity significantly influence stability. For instance, methanol-water mixtures may accelerate hydrolysis, while anhydrous toluene or dichloromethane preserves reactivity . Pre-drying solvents with molecular sieves or calcium hydride is critical for moisture-sensitive reactions.

Q. Advanced: How should researchers address contradictions in toxicity data for this compound metabolites?

Contradictions often arise from variations in experimental models (e.g., in vitro vs. in vivo) or metabolic pathways. To resolve discrepancies:

- Toxicokinetic Analysis : Use radiolabeled compounds to track absorption, distribution, and excretion in animal models .

- Metabolite Profiling : Employ LC-MS/MS to identify and quantify metabolites across studies .

- Literature Review : Cross-reference databases like PubMed and TOXLINE using precise search terms (e.g., CAS 94-75-7 for related acids) to contextualize findings .

Q. Advanced: What regulatory frameworks govern the disposal of this compound waste?

The compound is classified under EPA Hazardous Waste Code U240 (salts and esters of 2,4-dichlorophenoxyacetic acid). Disposal must comply with:

- Resource Conservation and Recovery Act (RCRA) : Use certified containers for halogenated waste.

- Incongruent Waste Streams : Separate from incompatible materials (e.g., oxidizers) to prevent reactions during disposal .

Q. Advanced: What strategies are recommended for studying nucleophilic reactivity in this compound?

- Kinetic Studies : Monitor reaction rates with amines or alcohols using stopped-flow techniques or in situ IR spectroscopy.

- Computational Modeling : Apply density functional theory (DFT) to predict reactive sites and transition states.

- Safety Note : Conduct small-scale trials due to exothermic acyl chloride reactions .

Q. Advanced: How can computational models predict the environmental fate of this compound?

- Quantitative Structure-Activity Relationship (QSAR) : Estimate biodegradation rates and soil adsorption coefficients (K).

- Environmental Persistence : Use EPI Suite software to model hydrolysis half-lives in aquatic systems, referencing analogs like 2,4-D .

Q. Advanced: What are the challenges in analyzing trace degradation products of this compound in environmental samples?

- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate analytes from complex matrices.

- Detection Limits : Employ tandem mass spectrometry (MS/MS) for sub-ppb sensitivity, validated via spike-and-recovery experiments .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJSJWRORKKPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967553 | |

| Record name | (2,4-Dichlorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-74-3, 53056-20-5 | |

| Record name | 2-(2,4-Dichlorophenoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenoxy)acetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dichlorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dichlorophenoxy)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.